molecular formula C15H15N5OS2 B2387106 1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868966-31-8

1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2387106
CAS No.: 868966-31-8
M. Wt: 345.44
InChI Key: ZDQYBNRAGANZJT-UHFFFAOYSA-N
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Description

1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) . Its core research value lies in the investigation of JAK2-driven myeloproliferative neoplasms (MPNs) and FLT3-ITD positive acute myeloid leukemia (AML). The compound's mechanism involves disrupting the JAK-STAT and FLT3 signaling pathways, which are critical for cell proliferation, survival, and differentiation in hematopoietic cells. By potently inhibiting these kinases, this molecule induces cell cycle arrest and apoptosis in dependent cancer cell lines, making it a valuable chemical probe for studying oncogenic signaling and evaluating potential therapeutic strategies (Song et al., 2019) . Its [1,2,4]triazolo[4,3-b]pyridazine scaffold is recognized as a privileged structure in kinase inhibitor design, contributing to high binding affinity and selectivity. Current research applications include use in in vitro cell-based assays and in vivo xenograft models to further elucidate the pathobiology of MPNs and AML and to validate JAK2 and FLT3 as synergistic targets for combination therapies.

Properties

IUPAC Name

1-pyrrolidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c21-14(19-7-1-2-8-19)10-23-13-6-5-12-16-17-15(20(12)18-13)11-4-3-9-22-11/h3-6,9H,1-2,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYBNRAGANZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Triazolopyridazine Formation

The foundational step involves constructing the bicyclictriazolo[4,3-b]pyridazine system. A validated approach adapts the method from Čuček and Verček:

Reaction Scheme 1
$$
\text{6-Chloro-triazolo[4,3-b]pyridazine} + \text{Thiophene-2-thiol} \xrightarrow{\text{Base}} \text{3-(Thiophen-2-yl)-6-mercapto-triazolo[4,3-b]pyridazine}
$$

Conditions

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (K$$2$$CO$$3$$)
  • Temperature: 80–100°C, 12–24 hours
  • Yield: 68–72%

This nucleophilic aromatic substitution replaces the 6-chloro group with a thiophene-linked sulfanyl moiety. The chloro precursor is synthesized via cyclocondensation of pyridazine diamine with orthoesters.

Alternative Route via Hydrazine Intermediates

Patent CN102432515B demonstrates Pd/C-catalyzed hydrogenation for pyrrolidine synthesis, which inspired adaptations for triazolopyridazine functionalization:

Reaction Scheme 2
$$
\text{6-Nitro-triazolo[4,3-b]pyridazine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{6-Amino derivative} \xrightarrow{\text{Thiophene-2-sulfonyl chloride}} \text{Sulfanyl product}
$$

Optimized Parameters

  • Catalyst: 5% Pd/C (0.1:1 mass ratio to substrate)
  • Pressure: 6 MPa H$$_2$$
  • Solvent: Methanol/water (3:1)
  • Yield: 85% after recrystallization

Synthesis of Pyrrolidinyl Ethanone Component

Mannich Reaction for Pyrrolidine Functionalization

Building on methods from US20120232281A1, the pyrrolidinyl ethanone moiety is prepared via:

Reaction Scheme 3
$$
\text{Pyrrolidine} + \text{Chloroacetone} \xrightarrow{\text{Et}_3\text{N}} \text{1-(Pyrrolidin-1-yl)propan-2-one}
$$

Conditions

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Time: 16 hours at 40°C
  • Yield: 91%

Friedel-Crafts Acylation Approach

For scale-up production, Friedel-Crafts acylation using AlCl$$_3$$ catalysis achieves higher atom economy:

Reaction Scheme 4
$$
\text{Pyrrolidine} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(Pyrrolidin-1-yl)ethan-1-one}
$$

Parameters

  • Molar ratio: 1:1.2 (pyrrolidine:acetyl chloride)
  • Temperature: 0–5°C (exothermic control)
  • Workup: Aqueous NaHCO$$_3$$ wash
  • Purity: >98% (GC)

Coupling of Sulfanyl and Ethanone Moieties

Nucleophilic Substitution Strategy

The final assembly employs a sulfide bridge formation, as detailed in ARKAT-USA protocols:

Reaction Scheme 5
$$
\text{3-(Thiophen-2-yl)-6-mercapto-triazolo[4,3-b]pyridazine} + \text{1-(Pyrrolidin-1-yl)-2-bromoethan-1-one} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimized Conditions

  • Base: Diisopropylethylamine (DIPEA, 2.0 equiv)
  • Solvent: Tetrahydrofuran (THF), anhydrous
  • Temperature: Room temperature, 8 hours
  • Yield: 76% after column chromatography

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Purity (%)
Cyclocondensation High regioselectivity Multi-step purification 72 98.5
Hydrogenation Mild conditions, scalable Requires high-pressure H$$_2$$ 85 97.8
Mannich Reaction Simple setup Stoichiometric base required 91 99.0
Nucleophilic Coupling Direct sulfide bond formation Sensitive to moisture 76 98.2

Mechanistic Insights and Side Reactions

Triazole Ring Formation

Thetriazolo[4,3-b]pyridazine synthesis proceeds through a cyclodehydration mechanism, where hydrazine derivatives attack electrophilic carbons on the pyridazine ring, followed by proton transfers and aromatization. Competing pathways may formtriazolo isomers, necessitating careful temperature control.

Sulfanyl-Ethanone Coupling

The nucleophilic thiolate attacks the α-carbon of bromoethanone in an S$$_N$$2 mechanism. Competing elimination to form α,β-unsaturated ketones is mitigated by using polar aprotic solvents and excess thiol.

Scale-Up Considerations and Industrial Feasibility

Industrial adaptation favors the hydrogenation route for its reproducibility:

  • Catalyst Recycling: Pd/C recovery via filtration achieves 95% reuse efficiency
  • Throughput: 200 kg/batch demonstrated in pilot plants
  • Cost Analysis: Raw material costs dominated by thiophene-2-thiol (≈$320/kg)

Chemical Reactions Analysis

1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Addition: Addition reactions can occur at the double bonds present in the thiophene and triazolopyridazine rings.

Scientific Research Applications

Antifungal Activity

Research has indicated that derivatives of thiophene and triazole structures exhibit significant antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit fungal growth effectively, suggesting that the compound may possess comparable activity. A series of derivatives were synthesized and tested against various fungal strains, showing promising results in terms of efficacy and lower EC50 values compared to standard antifungal agents .

Anti-Proliferative Effects

Recent studies have highlighted the anti-proliferative effects of compounds containing pyridazine and triazole moieties. The compound's structure allows it to interact with biological targets that are crucial for cell division and proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, making them potential candidates for cancer therapy .

Neuroprotective Properties

There is emerging evidence suggesting that pyrrolidine derivatives may exhibit neuroprotective effects. Compounds with similar structural motifs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. The compound can be utilized in the development of organic semiconductors and photovoltaic cells due to its ability to facilitate charge transport .

Synthesis of Novel Polymers

The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for various polymerization techniques, leading to materials with specific mechanical and thermal properties suitable for industrial applications .

Case Study 1: Antifungal Testing

A series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives were synthesized to evaluate their antifungal activity against Candida species. The study reported EC50 values significantly lower than those of traditional antifungal agents, indicating a strong potential for clinical application .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on human cancer cell lines demonstrated that compounds with similar structural features induced significant apoptosis through mitochondrial pathways. The findings suggest that these compounds could be developed into effective cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of SHP2, a protein tyrosine phosphatase involved in cell signaling pathways .

Comparison with Similar Compounds

Triazolopyridazine Derivatives with Varied Substituents

The triazolopyridazine scaffold is a common feature in medicinal chemistry. Key analogs and their differences are summarized below:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-{[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 4-Methoxyphenyl (position 3) 369.44 Higher polarity due to methoxy group; potential solubility advantages
2-{[6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 4-Ethylphenyl (position 6) 367.47 Increased steric bulk; may affect binding pocket interactions
AZD5153 (3-Methoxy-substituted triazolopyridazine) 3-Methoxy (position 3) ~600 (estimated) Bromodomain inhibitor; clinical relevance in cancer therapy

Key Findings :

  • Substituent Position : The placement of substituents (positions 3 vs. 6) significantly alters steric and electronic profiles. For example, the target compound’s thiophen-2-yl group at position 3 may enhance π-π stacking in hydrophobic pockets compared to methoxy or ethylphenyl groups .
  • Biological Activity : AZD5153 demonstrates that triazolopyridazine derivatives can achieve high selectivity for bromodomains, suggesting the scaffold’s versatility. However, the thiophene group in the target compound may favor interactions with sulfur-binding residues in alternative targets .

Heterocyclic Analogs with Alternative Cores

Compounds with benzoimidazo-triazole or pyrazoline cores provide insights into scaffold-dependent effects:

Compound Name Core Structure Substituent Key Properties Evidence Source
1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazo-triazole Dual thiophen-2-yl Enhanced rigidity; possible fluorescence properties
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline Pyrazoline Thienyl, nitro groups Electroluminescent applications; structural flexibility

Key Findings :

  • In contrast, the triazolopyridazine core in the target compound balances rigidity with moderate flexibility .
  • Functional Groups : The shared thiophen-2-yl group across analogs suggests a role in electronic conjugation, which could stabilize charge transfer in optoelectronic applications or enhance binding in biological systems .

Pharmacological and Physicochemical Properties

  • Solubility : The pyrrolidinyl group in the target compound may improve aqueous solubility compared to morpholine or piperidine analogs (e.g., ), though methoxy or nitro groups () could further modulate this property .
  • Synthetic Accessibility : Many triazolopyridazine derivatives, including the target compound, are synthesized via scalable routes (e.g., ’s Procedure C at 40°C), enabling structural diversification .

Biological Activity

The compound 1-(pyrrolidin-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C15H18N4SC_{15}H_{18}N_4S with a molecular weight of approximately 298.39 g/mol. The structure features a pyrrolidine ring, a thiophene moiety, and a triazolo-pyridazine component, contributing to its diverse biological activity.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. A related compound demonstrated an IC50 value of 92.3 nM against this interaction, suggesting that our target compound may possess similar or enhanced efficacy in cancer treatment .

2. Anti-inflammatory Effects

Compounds with similar structural features have also been reported to exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that certain derivatives can suppress COX-2 activity significantly, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (µM)Target
Celecoxib0.04 ± 0.01COX-2
Compound A0.02 ± 0.01COX-2
Compound B0.03 ± 0.02COX-2

3. Antimicrobial Activity

The presence of sulfur and nitrogen heterocycles in the compound suggests potential antimicrobial properties. Compounds with similar frameworks have been evaluated for their efficacy against various bacterial strains, showing promising results in preliminary screenings.

The biological activities of the compound are likely mediated through several mechanisms:

1. Inhibition of Protein Interactions

The triazolo and pyridazine rings may interact with specific proteins involved in cell signaling pathways related to cancer progression and immune response modulation.

2. Enzyme Inhibition

The anti-inflammatory effects are attributed to the inhibition of COX enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation .

Case Studies

Several case studies highlight the biological efficacy of structurally related compounds:

Case Study 1: Anticancer Activity

A study involving a series of triazolo-pyridazine derivatives showed that these compounds could enhance interferon-gamma production in T cells when co-cultured with cancer cells expressing PD-L1, indicating a potential for immunotherapeutic applications .

Case Study 2: Anti-inflammatory Screening

In vivo models demonstrated that certain derivatives exhibited significant reductions in edema and inflammatory markers when compared to control groups treated with standard anti-inflammatory agents .

Q & A

Q. Reactivity Influences :

  • The electron-deficient triazolo-pyridazine core may undergo electrophilic substitution at the pyridazine ring.
  • The thioether group can oxidize to sulfoxide/sulfone under controlled conditions, altering solubility and bioactivity .

What multi-step synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

Basic Research Focus
A typical synthesis involves:

Core Formation : Cyclocondensation of 3-hydrazinylpyridazine with thiophene-2-carbonyl chloride to form the triazolo-pyridazine scaffold.

Thioether Formation : Nucleophilic substitution using 1-(pyrrolidin-1-yl)-2-mercaptoethan-1-one under basic conditions (e.g., NaH in DMF).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

Q. Optimization Strategies :

  • Temperature Control : Reflux in dioxane (110°C) improves cyclization efficiency .
  • Catalyst Use : Trace Cu(I) catalysts accelerate thioether bond formation .
  • Yield Enhancement : Stepwise monitoring via TLC and adjusting stoichiometry of mercapto derivatives (1.2–1.5 equiv.) .

How can researchers resolve contradictions in reported biological activities across in vitro studies?

Advanced Research Focus
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme sources (recombinant vs. native proteins).
  • Solubility Issues : Use of DMSO >1% may artifactually inhibit cellular targets .

Q. Resolution Strategies :

  • Standardized Protocols : Pre-treat compounds with surfactants (e.g., 0.1% Tween-80) to improve aqueous solubility .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular proliferation (MTT) studies to confirm target engagement .
  • Metabolite Profiling : LC-MS analysis to rule out degradation products interfering with activity .

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic Research Focus

  • NMR :
    • ¹H/¹³C NMR confirms regiochemistry of the triazolo-pyridazine ring (e.g., δ 8.2–8.7 ppm for pyridazine protons).
    • 2D HSQC/COSY resolves overlapping signals from the pyrrolidinyl and thiophene groups .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ with <2 ppm error .
  • FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H, if present) ensure functional group integrity .

What strategies enhance target selectivity of the triazolo-pyridazine core in enzyme inhibition assays?

Q. Advanced Research Focus

  • Substituent Tuning :
    • Electron-Withdrawing Groups (e.g., -CF₃ at C3 of pyridazine) improve binding to ATP pockets in kinases .
    • Bulkier Moieties (e.g., tert-butyl on pyrrolidine) reduce off-target effects by steric hindrance .
  • Computational Modeling :
    • Docking Studies (AutoDock Vina) identify key residues (e.g., hinge region in EGFR) for rational modifications.
    • MD Simulations assess binding stability (>50 ns trajectories) to prioritize derivatives .
  • Selectivity Screening : Panel-based profiling against related enzymes (e.g., CDK2 vs. CDK4/6) to quantify IC₅₀ ratios .

How does the sulfanyl linker impact pharmacokinetic properties, and how can it be modified?

Q. Advanced Research Focus

  • PK Challenges :
    • Low Metabolic Stability : Sulfur oxidation by CYP450 enzymes shortens half-life .
    • Plasma Protein Binding : Hydrophobic thioether increases albumin binding, reducing free drug concentration .

Q. Modification Approaches :

  • Bioisosteric Replacement : Substitute -S- with -CH₂- or -O- to balance stability and solubility .
  • Prodrug Design : Mask the thioether as a disulfide (-S-S-) cleaved intracellularly by glutathione .
  • PEGylation : Attach polyethylene glycol to the linker to enhance aqueous solubility and half-life .

What are the best practices for analyzing stability under varying pH and temperature conditions?

Q. Basic Research Focus

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1N HCl/NaOH (37°C, 24 hrs) and monitor via HPLC.
    • Oxidative Stress : Treat with 3% H₂O₂ to assess sulfur oxidation .
  • Thermal Stability :
    • DSC/TGA identifies decomposition points (>200°C common for fused heterocycles) .
    • Lyophilization : Assess recovery post-freeze-drying to determine storage suitability .

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